1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the 3-position of the pyrrolo[2,3-b]pyridine ring using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer therapy.
Materials Science: It is used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins and inhibiting cell proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase pathways and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone: Similar structure but with the fluorine atom at the 4-position.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Contains an aldehyde group instead of an ethanone group.
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone: Lacks the fluorine atom.
Uniqueness
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted drug design and materials science .
Properties
IUPAC Name |
1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZRZPRRAKTGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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